molecular formula C18H17NO4 B2611015 [(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE CAS No. 1002959-41-2

[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE

Cat. No.: B2611015
CAS No.: 1002959-41-2
M. Wt: 311.337
InChI Key: BLCOXMQNDZJMLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is characterized by the presence of a carbamoyl group attached to a dimethylphenyl ring and a formylbenzoate moiety

Properties

IUPAC Name

[2-(3,4-dimethylanilino)-2-oxoethyl] 4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-12-3-8-16(9-13(12)2)19-17(21)11-23-18(22)15-6-4-14(10-20)5-7-15/h3-10H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCOXMQNDZJMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC(=O)C2=CC=C(C=C2)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route generally starts with the preparation of the 3,4-dimethylphenyl isocyanate, which is then reacted with methyl 4-formylbenzoate under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups using appropriate reagents and conditions.

Scientific Research Applications

[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, leading to changes in their activity or function. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of signal transduction pathways, or alteration of gene expression.

Comparison with Similar Compounds

[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE can be compared with other similar compounds, such as:

    [(4-Methoxyphenyl)carbamoyl]methyl 4-formylbenzoate: This compound has a methoxy group instead of dimethyl groups, which may result in different chemical and biological properties.

    [(3,4-Dimethoxyphenyl)carbamoyl]methyl 4-formylbenzoate: The presence of methoxy groups can influence the reactivity and interactions of the compound.

    [(3,4-Dimethylphenyl)carbamoyl]methyl 4-hydroxybenzoate: The hydroxy group can lead to different hydrogen bonding interactions and solubility properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.